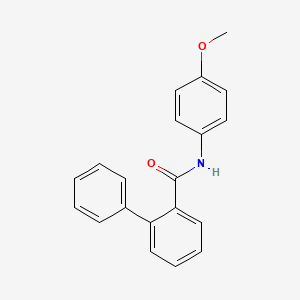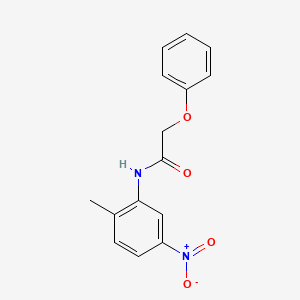
N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide: is an organic compound characterized by the presence of a nitro group, a phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of 2-methyl-5-nitroaniline with phenoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Various nucleophiles like amines, thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: N-(2-methyl-5-aminophenyl)-2-phenoxyacetamide.
Substitution: N-(2-methyl-5-nitrophenyl)-2-(substituted phenoxy)acetamide.
Hydrolysis: 2-methyl-5-nitroaniline and phenoxyacetic acid.
Scientific Research Applications
Chemistry: N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for various chemical modifications, making it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Comparison: N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-12(17(19)20)9-14(11)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLMLKNSVGMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
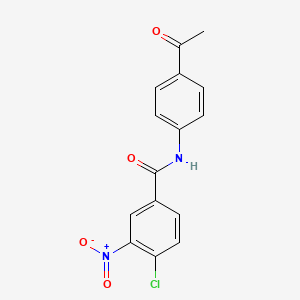
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
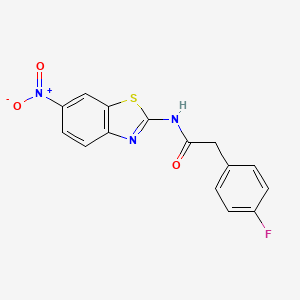
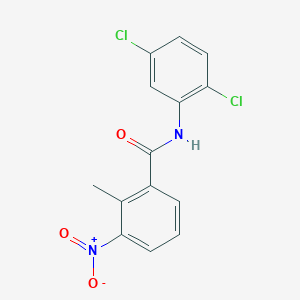
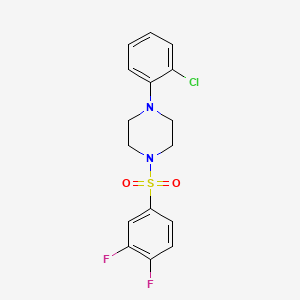
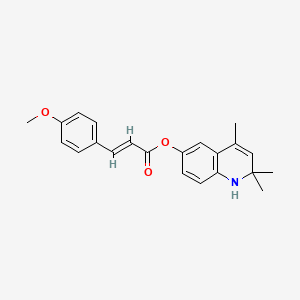
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![5,5-dimethyl-14-prop-2-enyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5728960.png)
![1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B5728973.png)
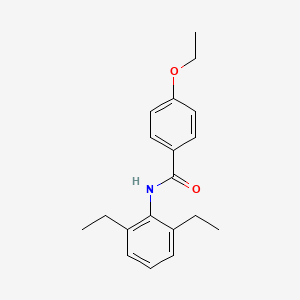
![methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
